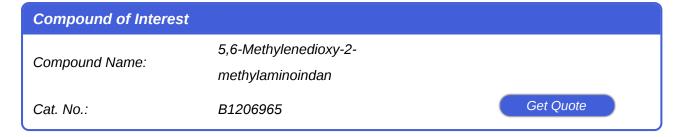


5,6-Methylenedioxy-2-methylaminoindan discovery and synthesis

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An In-depth Technical Guide on the Discovery and Synthesis of **5,6-Methylenedioxy-2-methylaminoindan** (MDMAI)

### Introduction

**5,6-Methylenedioxy-2-methylaminoindan** (MDMAI) is a synthetic compound belonging to the aminoindane class of molecules. It was developed in the 1990s during research into non-neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] Structurally, MDMAI can be conceptualized as a rigid, cyclized analogue of MDMA, where the alpha-methyl group of the side chain is fused back to the aromatic ring, forming an indane system.[3] This structural constraint significantly alters its pharmacological profile compared to MDMA. This guide provides a detailed overview of the discovery, synthesis, and pharmacology of MDMAI for researchers, scientists, and drug development professionals.

# **Discovery and Rationale**

MDMAI was first synthesized and studied in the 1990s by a research team led by David E. Nichols at Purdue University.[2][3][4] The primary motivation for its development was the search for compounds that could replicate the unique entactogenic effects of MDMA—such as increased empathy and emotional openness—without exhibiting the serotonergic neurotoxicity associated with MDMA and its parent compound, MDA.[1][2]



The research focused on creating rigid analogues of phenethylamines to probe the conformational requirements for activity at monoamine transporters and receptors. By "locking" the side chain into an indane ring, the conformational flexibility is reduced, leading to a more specific interaction with its biological targets. This research led to the development of a series of aminoindanes, including the parent compound 5,6-methylenedioxy-2-aminoindane (MDAI) and its N-methylated derivative, MDMAI.[1][5] Animal studies confirmed that these compounds could substitute for MDMA in drug discrimination tests, suggesting a similar subjective experience, but with a pharmacological profile indicative of lower neurotoxic potential.[1][5]

## **Synthesis of MDMAI**

The synthesis of MDMAI is based on the established route for its parent compound, MDAI, followed by an N-methylation step. The procedure generally follows the methods described by Nichols and his colleagues.[2][5][6]

### **Experimental Protocol: Synthesis of MDMAI**

Step 1: Synthesis of 5,6-(Methylenedioxy)-1-indanone

- Starting Material: 3-(3,4-Methylenedioxyphenyl)propionic acid.
- Procedure: The starting acid is first converted to its acid chloride. This is typically achieved by reacting it with thionyl chloride in an inert solvent like dry benzene.[2][6]
- The resulting acid chloride is then heated, which induces an intramolecular Friedel-Crafts acylation (cyclization) to form the indanone ring system.[2][6]

Step 2: Synthesis of 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone

- Starting Material: 5,6-(Methylenedioxy)-1-indanone.
- Procedure: The indanone is reacted with an alkyl nitrite, such as amyl nitrite or isopentyl nitrite, in a solvent like methanol containing hydrochloric acid.[2][6] This reaction introduces a hydroxyimino group at the 2-position of the indanone core.

Step 3: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)

• Starting Material: 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone.



Procedure: The hydroxyimino ketone intermediate is reduced to the corresponding amine. A
common method for this reduction is catalytic hydrogenation using a palladium on carbon
(Pd/C) catalyst in a solvent like glacial acetic acid, with a catalytic amount of sulfuric acid.[2]
This step yields the primary amine, MDAI.

#### Step 4: Synthesis of **5,6-Methylenedioxy-2-methylaminoindan** (MDMAI)

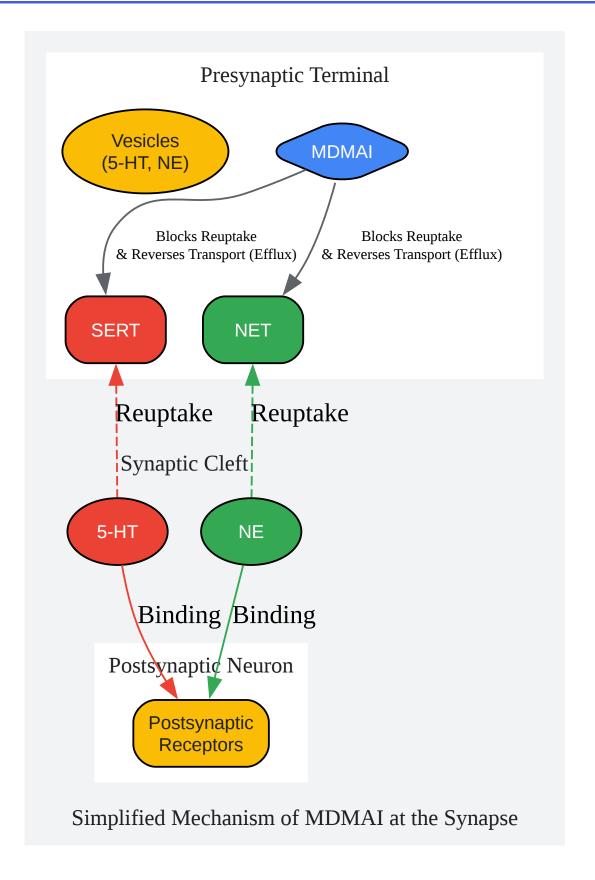
- Starting Material: 5,6-Methylenedioxy-2-aminoindane (MDAI).
- Procedure: The final step is the N-methylation of the primary amine. A standard and effective
  method for this transformation is reductive amination. MDAI is reacted with an excess of
  formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or
  sodium triacetoxyborohydride, to yield the secondary amine, MDMAI.
- Purification: The final product is typically purified by column chromatography or by forming a hydrochloride salt and recrystallizing it.

# **Synthesis Workflow Diagram**









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